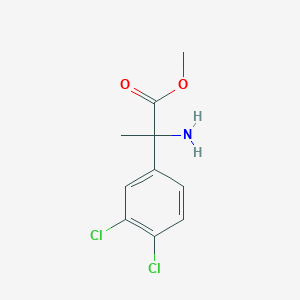
Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate
Vue d'ensemble
Description
“Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate” is a chemical compound that likely contains a carboxylic ester functional group, an amine group, and a dichlorophenyl group. The exact properties and characteristics of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its functional groups. It would likely exhibit the properties common to both carboxylic esters and amines .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including those typical of carboxylic esters and amines. For example, the ester could undergo hydrolysis, and the amine could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester group could impact its solubility and reactivity .Applications De Recherche Scientifique
Herbicide Action and Plant Physiology Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate, a derivative of dichlofop-methyl, acts as a selective herbicide, primarily targeting wild oats in wheat cultivation. It functions as a strong auxin antagonist, impacting the elongation of oat and wheat coleoptile segments and inhibiting root growth in wild oat without affecting wheat. This indicates a dual mode of action, suggesting its utility in targeted agricultural practices (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Molecular Studies and Biological Activities Investigations into similar compounds, such as 4 – [(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid, have revealed their potential in molecular docking, vibrational, structural, electronic, and optical studies. These studies indicate their role in bonding and inhibition of biological targets like Placenta growth factor, hinting at pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Chemical Synthesis and Structure Analysis Chemical synthesis techniques, such as those employed for creating (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, demonstrate the compound's versatility in forming various derivatives. These processes, involving condensation, chlorination, and esterification reactions, have implications for developing new chemical entities for diverse applications (Yan Shuang-hu, 2014).
Spectroscopic and Structural Investigations Spectroscopic techniques have been applied to study compounds similar to methyl 2-amino-2-(3,4-dichlorophenyl)propanoate, revealing insights into their vibrational bands and molecular interactions. This knowledge is crucial for understanding their chemical behavior and potential applications in material science or pharmacology (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).
Potential in Nonlinear Optical Materials Some derivatives of methyl 2-amino-2-(3,4-dichlorophenyl)propanoate exhibit properties suitable for nonlinear optical materials. This is indicated by the dipole moment and first hyperpolarizabilities of these compounds, suggesting their application in advanced optical technologies (Vikneshvaran & Velmathi, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-amino-2-(3,4-dichlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-10(13,9(14)15-2)6-3-4-7(11)8(12)5-6/h3-5H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWKSTSGBJNLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B1429605.png)
![[2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine](/img/structure/B1429607.png)
![3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B1429609.png)
![3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429610.png)
![3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429611.png)
![4-[2-(Cyclopropylamino)ethoxy]aniline](/img/structure/B1429613.png)
![(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B1429614.png)

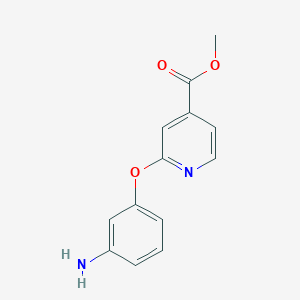
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1429621.png)
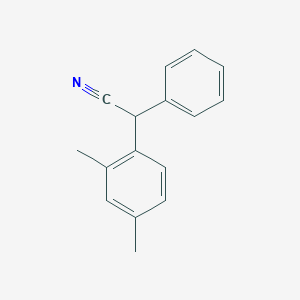
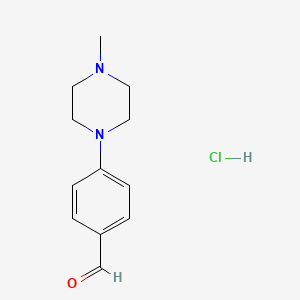
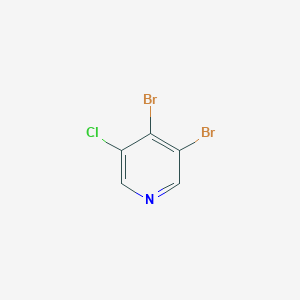
![2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429627.png)